6-chloro-N,N-diethylpyridine-3-sulfonamide

Description

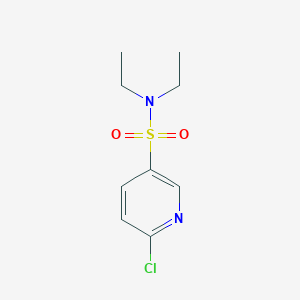

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N,N-diethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-3-12(4-2)15(13,14)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBWIMRJRWBVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368647 | |

| Record name | 6-Chloro-N,N-diethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831049 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54864-87-8 | |

| Record name | 6-Chloro-N,N-diethylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro N,n Diethylpyridine 3 Sulfonamide

Strategies for the De Novo Synthesis of the 6-Chloro-N,N-diethylpyridine-3-sulfonamide Core

The synthesis of 6-chloro-N,N-diethylpyridine-3-sulfonamide is typically achieved through a multi-step process that involves the formation of a key pyridine-3-sulfonyl chloride intermediate, followed by the introduction of the diethylamino group.

Precursor Derivatization and Key Intermediate Preparation

The primary and most crucial intermediate in the synthesis of the target compound is 6-chloropyridine-3-sulfonyl chloride . Two main strategies are employed for its preparation.

One common approach begins with the diazotization of 3-aminopyridine (B143674). In this method, 3-aminopyridine is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, to form a diazonium salt. This intermediate is then subjected to a sulfonylchlorination reaction. For instance, the diazonium salt of 3-aminopyridine can be reacted with a mixture of thionyl chloride and water in the presence of an electron transfer catalyst to yield pyridine-3-sulfonyl chloride. nih.govnih.gov A subsequent chlorination step is then required to introduce the chlorine atom at the 6-position of the pyridine (B92270) ring.

A more direct route to a chlorinated precursor involves starting with 3-amino-6-chloropyridazine. This is reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form an intermediate which can be further processed. youtube.com

Another effective method for the synthesis of pyridine-3-sulfonyl chloride involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride in a suitable solvent like xylene. researchgate.net The resulting pyridine-3-sulfonyl chloride can then be chlorinated.

The key intermediate, 6-chloropyridine-3-sulfonyl chloride , is a versatile reagent for the synthesis of various sulfonamide derivatives. chemimpex.com

| Precursor | Reagents | Intermediate | Reference |

| 3-Aminopyridine | 1. NaNO₂, HCl 2. SO₂, CuCl | Pyridine-3-sulfonyl chloride | nih.gov |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Pyridine-3-sulfonyl chloride | nih.gov |

| 3-Amino-6-chloropyridazine | N,N-dimethylformamide dimethyl acetal | N,N-dimethyl-N'-(6-chloro-pyridazin-3-yl)-formamidine | youtube.com |

Sulfonamide Bond Formation Reactions and Optimization

The formation of the sulfonamide bond is achieved by reacting the key intermediate, 6-chloropyridine-3-sulfonyl chloride , with diethylamine (B46881) . This is a nucleophilic substitution reaction at the sulfonyl chloride group.

The reaction is typically carried out in an inert organic solvent, such as dichloromethane, at controlled temperatures. A base, commonly triethylamine (B128534), is added to the reaction mixture to act as a scavenger for the hydrochloric acid that is generated as a byproduct of the reaction. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with an aqueous solution of a weak base, such as sodium bicarbonate, to remove any remaining acid. The desired product, 6-chloro-N,N-diethylpyridine-3-sulfonamide, is then isolated and purified, often by column chromatography.

Optimization of the reaction conditions is crucial to maximize the yield and purity of the final product. Factors that can be varied include the reaction temperature, the choice of solvent and base, and the stoichiometry of the reactants. For instance, using a slight excess of diethylamine can help to drive the reaction to completion.

| Reactants | Solvent | Base | Temperature | Product | Reference |

| 6-chloropyridine-3-sulfonyl chloride, Diethylamine | Dichloromethane | Triethylamine | 0 °C to room temp. | 6-chloro-N,N-diethylpyridine-3-sulfonamide |

Halogenation Chemistry of Pyridine Rings in Sulfonamide Synthesis

The introduction of the chlorine atom at the 6-position of the pyridine ring is a critical step in the synthesis of the target compound. The timing of this halogenation step can vary depending on the synthetic route.

In one strategy, the chlorination is performed on the pyridine-3-sulfonamide (B1584339) precursor. This can be achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov The sulfonamide group at the 3-position can influence the regioselectivity of the chlorination, directing the chlorine atom to the 6-position.

Alternatively, the synthesis can start from an already chlorinated pyridine derivative. For example, 2-chloro-5-(trichloromethyl)pyridine (B1585791) can be hydrolyzed to 6-chloropyridine-3-carboxylic acid, which can then be converted to the corresponding sulfonyl chloride. researchgate.net

Functionalization and Diversification Strategies for 6-Chloro-N,N-diethylpyridine-3-sulfonamide

Once synthesized, 6-chloro-N,N-diethylpyridine-3-sulfonamide can serve as a versatile platform for the introduction of further chemical diversity through modifications at the N,N-diethylamino group or substitutions on the pyridine ring.

Modification of the N,N-Diethylamino Group

The N,N-diethylamino group can be modified, primarily through N-dealkylation reactions. This process involves the removal of one or both ethyl groups from the nitrogen atom.

Metabolic studies of aromatic sulfonamides have shown that N-dealkylation can occur. mdpi.com Synthetic methods for the N-dealkylation of N,N-dialkylsulfonamides often involve oxidative conditions. For example, electrochemical methods have been explored for the dealkylation of N,N-diethylbenzenesulfonamide. nih.govresearchgate.net These methods can lead to the formation of the corresponding N-ethylsulfonamide and, in some cases, the fully dealkylated primary sulfonamide. The mechanism of metabolic N-dealkylation often involves an initial hydroxylation of the carbon atom alpha to the nitrogen, followed by the spontaneous cleavage of the C-N bond. nih.govsemanticscholar.org

The resulting secondary or primary sulfonamide can then be re-alkylated with different alkyl groups to introduce new functionalities. nih.gov

| Reaction | Reagents/Conditions | Product | Reference |

| N-De-ethylation | Electrochemical oxidation | 6-chloro-N-ethylpyridine-3-sulfonamide | nih.govresearchgate.net |

Substitutions on the Pyridine Ring

The pyridine ring of 6-chloro-N,N-diethylpyridine-3-sulfonamide offers several positions for further functionalization, with the chlorine atom at the 6-position being a particularly reactive site for nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the sulfonyl group and the pyridine nitrogen atom activates the chlorine atom at the 6-position towards attack by nucleophiles. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride ion. youtube.comresearchgate.net These reactions are typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures.

Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituent also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the chloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. soton.ac.ukwikipedia.org This enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It can be used to couple 6-chloro-N,N-diethylpyridine-3-sulfonamide with various primary or secondary amines to introduce a diverse array of amino substituents at the 6-position. chemspider.com

Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, leading to the formation of an alkynyl-substituted pyridine derivative. soton.ac.ukwikipedia.orgrsc.org

These functionalization strategies provide access to a wide array of novel pyridine-3-sulfonamide derivatives with potential applications in various fields of chemical research.

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, base | 6-Aryl-N,N-diethylpyridine-3-sulfonamide | soton.ac.ukwikipedia.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, base | 6-Amino-N,N-diethylpyridine-3-sulfonamide | chemspider.com |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | 6-Alkynyl-N,N-diethylpyridine-3-sulfonamide | soton.ac.ukwikipedia.orgrsc.org |

Transformations Involving the Sulfonyl Chloride Intermediate

The precursor, 6-chloropyridine-3-sulfonyl chloride, is a highly versatile intermediate in the synthesis of a wide array of pyridine sulfonamide derivatives. chemimpex.com Its sulfonyl chloride functional group is reactive towards various nucleophiles, enabling the construction of diverse molecular architectures. chemimpex.com The primary transformation is the reaction with primary or secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone of synthetic strategies targeting this class of compounds.

A specific example is the synthesis of 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. In this procedure, 6-chloropyridine-3-sulfonyl chloride is treated with pyridin-4-ylmethanamine in dichloromethane, with triethylamine acting as a base to neutralize the hydrogen chloride byproduct. The reaction is brought to completion by heating. nih.gov This general approach can be adapted to a multitude of amines to generate a library of sulfonamide analogues.

The utility of 6-chloropyridine-3-sulfonyl chloride extends to the development of molecules for the agrochemical and pharmaceutical sectors, where the pyridine sulfonamide scaffold is of significant interest. chemimpex.com The reactivity of the sulfonyl chloride group allows for its efficient use as a sulfonating agent, introducing the sulfonyl moiety to enhance properties such as solubility and biological activity. chemimpex.com

Below is a table illustrating the transformation of the sulfonyl chloride intermediate with various amines.

Table 1: Synthesis of 6-Chloro-Pyridine-3-Sulfonamide Analogues from the Sulfonyl Chloride Intermediate This interactive table summarizes reaction examples involving 6-chloropyridine-3-sulfonyl chloride. Click on the headers to sort the data.

| Amine Reactant | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| Diethylamine | Not specified | Not specified | 6-chloro-N,N-diethylpyridine-3-sulfonamide | (Implied) |

| Pyridin-4-ylmethanamine | Triethylamine | Dichloromethane | 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide | nih.gov |

| 2-Methylbutan-2-amine | Not specified | Not specified | 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide |

Mechanistic Insights into the Synthesis Pathways of 6-Chloro-N,N-diethylpyridine-3-sulfonamide Analogues

Understanding the reaction mechanisms, catalytic influences, and kinetic and thermodynamic parameters is crucial for optimizing the synthesis of pyridine sulfonamides and for the rational design of new analogues.

Catalytic Approaches in Pyridine Sulfonamide Synthesis

Modern synthetic chemistry has seen the advent of numerous catalytic systems to improve the efficiency, selectivity, and environmental footprint of sulfonamide synthesis. These approaches offer alternatives to classical methods.

One innovative approach involves the use of a novel quinoline-based dendrimer-like ionic liquid as a catalyst for the synthesis of pyridines bearing a sulfonamide moiety. rsc.orgnih.gov This method operates under mild, solvent-free conditions and proceeds via a proposed cooperative vinylogous anomeric-based oxidation mechanism, affording high yields in short reaction times. rsc.orgnih.govrsc.org A similar strategy employs magnetic nanoparticles functionalized with pyridinium (B92312) bridges, which also catalyze the synthesis of triarylpyridines with sulfonamide groups through a vinylogous anomeric-based oxidation pathway. nih.gov

Another distinct catalytic strategy is the direct C-H sulfonylation of the pyridine ring. This process can be mediated by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) after activation of the pyridine ring with triflic anhydride (B1165640). chemrxiv.org This method allows for the modular synthesis of N-heterocyclic sulfones and sulfonamides directly from the parent heterocycle. chemrxiv.org

Electrochemical methods also present a modern alternative for sulfonamide synthesis. The electrochemical oxidative coupling of amines and thiols can form the sulfonamide bond. acs.org In cases involving challenging heteroarylamines, pyridine can be added as an effective electron-mediator to facilitate the transformation. acs.org Palladium catalysis has also been employed for the coupling of aryl iodides with a sulfur dioxide surrogate (DABSO) to generate aryl ammonium (B1175870) sulfinates, which can be converted in a one-pot process to sulfonamides. organic-chemistry.org

Table 2: Comparison of Catalytic Systems for Pyridine Sulfonamide Synthesis This interactive table compares different catalytic methods. Use the search bar to filter results.

| Catalyst System | Reaction Type | Key Features | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Quinoline-based ionic liquid | Multicomponent reaction | Mild, solvent-free conditions; high yields | Cooperative vinylogous anomeric-based oxidation | rsc.org, nih.gov, rsc.org |

| Fe3O4@SiO2@PCLH-TFA Magnetic Nanoparticles | Multicomponent reaction | Catalyst is recoverable and reusable | Vinylogous anomeric-based oxidation | nih.gov |

| Triflic anhydride / DABCO | Direct C-H Sulfonylation | Modular synthesis from pyridine; regioselectivity challenges | Addition of a sulfinate salt to activated pyridine ring | chemrxiv.org |

| Electrochemical Synthesis (with Pyridine mediator) | Oxidative Coupling | Couples amines and thiols; useful for heteroarylamines | Aminium radical intermediate reacts with disulfide | acs.org |

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides deep insights into reaction mechanisms, allowing for process optimization and the prediction of reaction behavior under varied conditions. researchgate.net For the synthesis of pyridine sulfonamides, which often involves nucleophilic aromatic substitution (SNAr), kinetic studies are invaluable for resolving mechanistic uncertainties. researchgate.net

Kinetic investigations of SNAr amination reactions have revealed complex behaviors, including the observation of sigmoidal concentration profiles for reactants and products. researchgate.net Such profiles can indicate the evolution of a catalytic species during the reaction, suggesting that the operative mechanism can change depending on the specific base or additives used. researchgate.net The systematic analysis of reaction rates under different conditions helps to build kinetic models that can distinguish between proposed pathways, such as stepwise versus concerted mechanisms. researchgate.net

Thermodynamic considerations, such as the reaction temperature and solvent choice, significantly impact reaction outcomes. For instance, the sulfonation of pyridine to pyridine-3-sulfonic acid requires high temperatures (e.g., 220-350°C), indicating a significant energy barrier for the reaction. youtube.com In catalytic systems, optimizing temperature can be crucial; a model reaction for synthesizing a pyridine sulfonamide using an ionic liquid catalyst found 90°C under solvent-free conditions to be optimal. rsc.org

Computational methods like Density Functional Theory (DFT) are powerful tools for probing the thermodynamics of reaction pathways. For example, in a Pd-catalyzed hydroamination reaction, DFT calculations identified the rate-determining step as the formation of an η³-allyl-Pd(II) intermediate, with a calculated energy barrier of 18.8 kcal/mol. acs.org Such calculations provide a molecular-level understanding of reaction energetics and can guide the design of more efficient catalysts and reaction conditions. acs.org Kinetic monitoring can also reveal the presence of intermediates; in an electrochemical sulfonamide synthesis, the rapid consumption of a disulfide intermediate followed by a slower formation of the final sulfonamide product pointed to a multi-step process. acs.org

Table 3: Illustrative Kinetic and Thermodynamic Data in Related Syntheses This table presents examples of kinetic and thermodynamic parameters from relevant mechanistic studies.

| Reaction System | Parameter | Value/Observation | Significance | Reference |

|---|---|---|---|---|

| SNAr Amination | Concentration Profile | Sigmoidal shape observed with certain bases | Suggests autocatalysis or change in mechanism during reaction | researchgate.net |

| Pd-catalyzed Hydroamination | Energy Barrier (Rate-Determining Step) | 18.8 kcal/mol | Identifies the slowest step in the catalytic cycle for targeted optimization | acs.org |

| Pyridine Sulfonation | Reaction Temperature | 220-350 °C | High energy requirement for electrophilic substitution on the pyridine ring | youtube.com |

Advanced Spectroscopic and Structural Elucidation of 6 Chloro N,n Diethylpyridine 3 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 6-chloro-N,N-diethylpyridine-3-sulfonamide would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the ethyl groups of the sulfonamide moiety. The aromatic region would feature three protons. The proton at the C2 position, being adjacent to the nitrogen atom, would likely appear at the most downfield position. The proton at C4 would be influenced by the adjacent sulfonyl group and the chlorine atom, while the C5 proton would also show a characteristic chemical shift. The diethylamino group would present as a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons.

The ¹³C NMR spectrum would complement the proton data, showing six distinct signals for the carbon atoms of the pyridine ring and four signals for the diethylamino group. The carbon atoms directly bonded to electronegative atoms (chlorine and nitrogen) and the sulfonyl group would exhibit the most significant downfield shifts.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.8 - 9.0 | 150 - 152 |

| H-4 | 8.0 - 8.2 | 138 - 140 |

| H-5 | 7.4 - 7.6 | 125 - 127 |

| -N(CH₂CH₃)₂ | 3.3 - 3.5 (quartet) | 42 - 44 |

| -N(CH₂CH₃)₂ | 1.1 - 1.3 (triplet) | 13 - 15 |

| C-3 | - | 135 - 137 |

| C-6 | - | 155 - 157 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Key correlations would be expected between H-4 and H-5 on the pyridine ring, and between the methylene and methyl protons of the diethylamino groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

While specific experimental mass spectra for 6-chloro-N,N-diethylpyridine-3-sulfonamide are not available, the expected outcomes can be described based on standard mass spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion. This would provide a highly precise measurement of the compound's elemental composition, confirming the molecular formula of C₉H₁₃ClN₂O₂S. The expected monoisotopic mass would be approximately 248.0413 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern would be characteristic of the pyridine sulfonamide scaffold. Common fragmentation pathways would likely involve the cleavage of the S-N bond and the C-S bond.

Predicted MS/MS Fragmentation

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Structure of Fragment |

| 249.0413 [M+H]⁺ | 178.9857 | [6-chloropyridine-3-sulfonyl]⁺ |

| 249.0413 [M+H]⁺ | 72.0813 | [N,N-diethylamino]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the various functional groups. The sulfonyl group (SO₂) would exhibit strong, distinct stretching vibrations. The C-Cl bond, C-N bonds, and the aromatic C-H and C=C bonds of the pyridine ring would also have characteristic absorption frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric stretching of the sulfonyl group and the breathing modes of the pyridine ring are often strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=N, C=C Stretch (Pyridine) | 1550 - 1650 | 1550 - 1650 |

| SO₂ Asymmetric Stretch | 1330 - 1370 | Weak |

| SO₂ Symmetric Stretch | 1140 - 1180 | Strong |

| C-Cl Stretch | 650 - 800 | 650 - 800 |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid can be determined using single-crystal X-ray diffraction (SCXRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial relationship between adjacent molecules, offering insights into the forces that govern the crystal lattice.

As of the current literature survey, a complete single-crystal X-ray diffraction analysis for 6-chloro-N,N-diethylpyridine-3-sulfonamide has not been reported in publicly accessible crystallographic databases or peer-reviewed journals. While the synthesis and preliminary characterization of this compound are noted in various chemical and patent literature, detailed structural elucidation via SCXRD remains an area for future investigation.

To provide a comprehensive understanding of what such an analysis would entail and the type of data that would be generated, the following sections outline the expected parameters and analyses based on the known structures of closely related sulfonamide derivatives.

Crystal Packing and Intermolecular Interactions

Should a single crystal of 6-chloro-N,N-diethylpyridine-3-sulfonamide be successfully grown and analyzed, the resulting data would reveal the packing of individual molecules within the crystal lattice. This packing is dictated by a variety of intermolecular forces. In the case of this specific compound, the following interactions would be of primary interest:

Van der Waals Forces: These non-specific interactions would be prevalent throughout the crystal structure, arising from temporary fluctuations in electron density around the molecules.

Dipole-Dipole Interactions: The inherent polarity of the C-Cl and S=O bonds would likely lead to significant dipole-dipole interactions, influencing the orientation of molecules relative to one another.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the diethyl groups and the oxygen atoms of the sulfonamide group or the nitrogen atom of the pyridine ring are anticipated to play a crucial role in stabilizing the crystal packing.

Halogen Bonding: The chlorine atom at the 6-position of the pyridine ring could potentially act as a halogen bond donor, interacting with electron-rich atoms such as the sulfonamide oxygen atoms of neighboring molecules.

A hypothetical data table for the crystallographic parameters that would be determined is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1365.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.445 |

Conformational Analysis in the Crystalline State

The bond lengths and angles within the molecule would be determined with high precision, allowing for a comparison with theoretical values and with the structures of similar compounds. This comparison can reveal the electronic effects of the chloro and diethylsulfonamide substituents on the pyridine ring.

A table of expected key bond lengths and angles is provided below for illustrative purposes.

| Bond/Angle | **Expected Length (Å) / Angle (°) ** |

| S-N | 1.63 |

| S-C(pyridine) | 1.77 |

| S=O | 1.43 |

| C-Cl | 1.74 |

| N-C(ethyl) | 1.47 |

| O=S=O Angle | 120.5 |

| C-S-N Angle | 107.2 |

| S-N-C(ethyl) Angle | 118.0 |

Computational Chemistry and Theoretical Investigations of 6 Chloro N,n Diethylpyridine 3 Sulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure

No published data is currently available for the DFT calculations of 6-chloro-N,N-diethylpyridine-3-sulfonamide. This includes the following areas of investigation:

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

There are no accessible research findings on the use of molecular dynamics simulations to explore the conformational flexibility, solvent interactions, and dynamic behavior of 6-chloro-N,N-diethylpyridine-3-sulfonamide.

Quantum Chemical Descriptors for Reactivity Prediction

A detailed analysis of quantum chemical descriptors (e.g., hardness, softness, electronegativity, and electrophilicity index) derived from theoretical calculations for 6-chloro-N,N-diethylpyridine-3-sulfonamide has not been found in the reviewed literature.

Cheminformatics Approaches for Predictive Modeling

No cheminformatics studies or quantitative structure-activity relationship (QSAR) models specifically involving 6-chloro-N,N-diethylpyridine-3-sulfonamide have been identified.

Biological Activity Profiling and Pharmacological Research of 6 Chloro N,n Diethylpyridine 3 Sulfonamide

Antimicrobial Activity Investigations

Sulfonamides were the first class of effective chemotherapeutic agents used to prevent and treat bacterial infections in humans nih.gov. Their activity extends to various microorganisms, including bacteria, fungi, and protozoa nih.goveurekaselect.com. The inclusion of a pyridine (B92270) ring, as seen in 6-chloro-N,N-diethylpyridine-3-sulfonamide, is a common feature in many biologically active compounds, often enhancing their therapeutic properties mdpi.com.

Antibacterial Spectrum and Efficacy against Pathogenic Strains

As a member of the sulfonamide family, 6-chloro-N,N-diethylpyridine-3-sulfonamide is expected to exhibit bacteriostatic (inhibiting bacterial growth) rather than bactericidal (killing bacteria) activity ijpsjournal.com. The general antibacterial spectrum for sulfonamides is broad, covering many Gram-positive and some Gram-negative bacteria nih.govopenaccesspub.orgdrugbank.com. Common susceptible organisms include species of Staphylococcus, Streptococcus, Escherichia coli, Klebsiella, and Salmonella nih.gov. However, bacterial resistance to sulfonamides is widespread, and some species like Pseudomonas aeruginosa are typically resistant nih.gov.

The efficacy of sulfonamide derivatives is often determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. While specific MIC values for 6-chloro-N,N-diethylpyridine-3-sulfonamide are not available, studies on related sulfonamide structures provide insight into their potential potency. For instance, research on novel sulfonamides has shown significant activity against various pathogenic strains.

Table 1: Illustrative Antibacterial Activity of Various Sulfonamide Derivatives This table presents data for representative sulfonamide compounds to illustrate the typical antibacterial spectrum and is not specific to 6-chloro-N,N-diethylpyridine-3-sulfonamide.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine-Sulfamethoxazole Hybrid | Staphylococcus aureus | 250 | mdpi.com |

| Thienopyrimidine-Sulfamethoxazole Hybrid | Escherichia coli | 125 | mdpi.com |

| 9-(substituted benzenesulfonyl)-6-chloro-9H-purine | Bacillus subtilis | 18.0 | researchgate.net |

| 9-(substituted benzenesulfonyl)-6-chloro-9H-purine | Staphylococcus aureus | 20.0 | researchgate.net |

| 9-(substituted benzenesulfonyl)-6-chloro-9H-purine | Escherichia coli | 25.0 | researchgate.net |

Antifungal Activity Assessment

Certain sulfonamides have demonstrated inhibitory activity against some fungi, such as Pneumocystis carinii (now Pneumocystis jirovecii) and various Candida species nih.gov. The pyridine nucleus is also a component of many compounds with known antifungal properties mdpi.com. For example, studies on novel pyridine carboxamides revealed moderate to good in vitro antifungal activity against several plant pathogens nih.gov. Similarly, research on 6-chloropurine sulfonamide derivatives showed promising activity against fungal strains like Aspergillus niger and Candida albicans researchgate.net. This suggests that 6-chloro-N,N-diethylpyridine-3-sulfonamide may also possess antifungal capabilities.

Table 2: Illustrative Antifungal Activity of Representative Sulfonamide and Pyridine Derivatives This table presents data for representative compounds to illustrate potential antifungal activity and is not specific to 6-chloro-N,N-diethylpyridine-3-sulfonamide.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 9-(substituted benzenesulfonyl)-6-chloro-9H-purine | Aspergillus niger | 20.0 | researchgate.net |

| 9-(substituted benzenesulfonyl)-6-chloro-9H-purine | Candida albicans | 22.0 | researchgate.net |

| 9-(substituted benzenesulfonyl)-6-chloro-9H-purine | Penicillium chrysogenum | 25.0 | researchgate.net |

| Pyridine-benzothiazole hybrid | Aspergillus flavus | - | mdpi.com |

| Pyridine-benzothiazole hybrid | Candida albicans | - | mdpi.com |

Mechanism of Antimicrobial Action (e.g., Folate Pathway Inhibition)

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of a key bacterial enzyme, dihydropteroate (B1496061) synthase (DHPS) drugbank.comdrugbank.com. This enzyme is critical for the synthesis of folic acid (folate), an essential nutrient that bacteria must produce themselves. Folic acid is a necessary precursor for the synthesis of nucleic acids (DNA and RNA) drugbank.com.

Due to their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS, sulfonamides act as competitive inhibitors nih.govijpsjournal.com. By binding to the active site of DHPS, they block the PABA from binding, thereby halting the production of dihydrofolate, a precursor to folic acid ijpsjournal.com. This disruption of the folate pathway ultimately prevents the bacteria from synthesizing DNA and replicating, leading to the bacteriostatic effect ijpsjournal.comdrugbank.comdrugbank.com. This well-established mechanism is the most probable mode of antimicrobial action for 6-chloro-N,N-diethylpyridine-3-sulfonamide.

Anti-inflammatory Efficacy and Underlying Mechanisms

Beyond their antimicrobial properties, many sulfonamide derivatives are recognized for their potent anti-inflammatory activities nih.govnih.govresearchgate.net. Notable examples include the selective COX-2 inhibitors like Celecoxib, which are used to treat arthritis ijpsjournal.comopenaccesspub.org. The anti-inflammatory effects of sulfonamides are often attributed to their ability to modulate the production of key inflammatory mediators and interfere with cellular signaling pathways involved in inflammation.

In Vitro Assays of Inflammatory Mediators

The anti-inflammatory potential of a compound is often first evaluated through in vitro assays that measure its ability to inhibit the production of pro-inflammatory molecules in immune cells. Studies on various sulfonamide and pyridine-containing compounds have shown that they can suppress the expression of several key inflammatory mediators. These include:

Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key drivers of inflammation. Some sulfonamides are potent and selective COX-2 inhibitors openaccesspub.orgnih.gov.

Pro-inflammatory Cytokines: Molecules like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are crucial in the inflammatory response. Some sulfonamide-based diuretics have been shown to modulate the regulation of these cytokines nih.gov.

Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO contribute to inflammation. Pyrimidine derivatives, which share structural similarities with pyridine, have been shown to inhibit NO production nih.gov.

Cellular Pathways Involved in Anti-inflammatory Responses

The anti-inflammatory effects of sulfonamides are mediated by their interaction with specific intracellular signaling pathways. One of the most critical pathways in inflammation is the nuclear factor kappa B (NF-κB) pathway. The NF-κB protein complex plays a central role in regulating the gene expression of many pro-inflammatory cytokines and enzymes like COX-2 nih.govnih.gov. Some sulfonamide-containing diuretics are thought to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway nih.gov. By inhibiting the activation of NF-κB, these compounds can effectively reduce the transcription of multiple inflammatory genes, leading to a broad anti-inflammatory response.

Information regarding the biological activity of 6-chloro-N,N-diethylpyridine-3-sulfonamide is not available in the public domain, preventing the creation of the requested article.

Extensive searches for scientific literature detailing the biological and pharmacological properties of the specific compound, 6-chloro-N,N-diethylpyridine-3-sulfonamide, have not yielded any specific research data. As a result, it is not possible to provide an article that adheres to the user's detailed outline focusing solely on this compound.

The user's request specified a comprehensive article covering the anticancer activity, cytotoxicity, apoptosis induction, interaction with oncogenic pathways, antioxidant properties, enzyme inhibition, and neuropharmacological investigations of 6-chloro-N,N-diethylpyridine-3-sulfonamide. This level of detail requires published research findings, including data from in vitro and in vivo studies, which are not available for this particular chemical entity.

While general research on the broader class of pyridine sulfonamide derivatives is available and indicates that compounds with this structural motif can exhibit a range of biological activities, the user's strict instruction to focus exclusively on 6-chloro-N,N-diethylpyridine-3-sulfonamide means that a scientifically accurate and appropriately sourced article cannot be constructed.

For future reference, research on related pyridine sulfonamide compounds has shown potential in several areas outlined in the request:

Anticancer and Cytotoxic Activities: Various novel sulfonamide-pyridine hybrids have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines nih.gov. Some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells nih.govnih.govacs.org. The anticancer potential of sulfonamides is often linked to their ability to inhibit key enzymes involved in tumor progression, such as carbonic anhydrases nih.govnih.govmdpi.com.

Apoptosis Induction: Studies on related sulfonamide derivatives have demonstrated their capacity to trigger apoptosis in cancer cells through various mechanisms, including mitochondrial-associated pathways nih.govacs.orgmsa.edu.egnih.gov.

Enzyme Inhibition: Sulfonamides are a well-known class of carbonic anhydrase inhibitors nih.govmdpi.commdpi.com. Research has explored the inhibitory activity of different pyridine sulfonamides against various isoforms of carbonic anhydrase, some of which are associated with tumors nih.govmdpi.commdpi.comnih.gov.

Antioxidant Properties: The antioxidant potential of some sulfonamide derivatives has been investigated, with certain compounds showing free radical scavenging activity nih.gov.

Neuropharmacological Investigations: The broader class of sulfonamides has been explored for various pharmacological activities, including neuropharmacological effects mdpi.com.

It is important to reiterate that these findings apply to the general class of pyridine sulfonamides and not specifically to 6-chloro-N,N-diethylpyridine-3-sulfonamide. Without dedicated studies on this specific compound, any discussion of its biological activity would be speculative and would not meet the required standards of scientific accuracy.

Mechanistic Pharmacology and Structure Activity Relationship Sar of 6 Chloro N,n Diethylpyridine 3 Sulfonamide Derivatives

Elucidation of Molecular Targets and Binding Interactions

The initial step in characterizing a new chemical entity like 6-chloro-N,N-diethylpyridine-3-sulfonamide is the identification and validation of its biological target or targets. This process is fundamental to understanding its mechanism of action and therapeutic potential.

The identification of a molecular target for a novel compound is a multifaceted process that can be approached through several methodologies. ucl.ac.ukwjbphs.com For a compound like 6-chloro-N,N-diethylpyridine-3-sulfonamide, target identification would likely commence with broad, unbiased screening approaches, followed by more focused validation studies. ucl.ac.ukwjbphs.com

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models to identify a desired physiological effect. Once a phenotype of interest is observed, subsequent studies are performed to deconvolute the specific molecular target responsible for that effect.

Genetic Association Studies: If the compound is being developed to treat a specific disease, genome-wide association studies (GWAS) can help identify genes and proteins that are genetically linked to the disease, thereby providing a list of potential targets. wjbphs.com

Affinity-Based Methods: These techniques, such as affinity chromatography or pull-down assays, utilize a modified version of the compound to isolate its binding partners from cell lysates. The identified proteins are then subjected to mass spectrometry for identification.

Computational Prediction: In silico methods can predict potential targets based on the structural similarity of the compound to known ligands or by docking the compound into the binding sites of a library of known protein structures.

Once a potential target is identified, it must be validated to confirm its role in the compound's activity and its relevance to the disease state. researchgate.netnih.gov Validation methodologies include:

Genetic Validation: Techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the proposed target gene. researchgate.netnih.gov If this genetic modification mimics the effect of the compound, it provides strong evidence for the target's validity.

Pharmacological Validation: This involves using other known modulators of the target to see if they produce similar biological effects to the compound .

Druggability Assessment: This assessment evaluates whether the target protein has a binding site that can be effectively modulated by a small molecule with drug-like properties. ucl.ac.uk This often involves determining the three-dimensional structure of the protein, for example, through X-ray crystallography. ucl.ac.uk

Receptor binding assays are crucial for quantifying the interaction between a ligand, such as a 6-chloro-N,N-diethylpyridine-3-sulfonamide derivative, and its molecular target. These assays measure the affinity of the compound for the target, which is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ).

These assays are often performed in a competitive format, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the target. The concentration of the test compound that displaces 50% of the labeled ligand is the IC₅₀ value. Lower IC₅₀ values indicate higher binding affinity.

The following table illustrates hypothetical data from a receptor binding assay for a series of 6-chloro-N,N-diethylpyridine-3-sulfonamide derivatives against a hypothetical enzyme target.

| Compound | R1 Substituent | R2 Substituent | IC₅₀ (µM) |

| 1 | -H | -CH₂CH₃ | 15.2 |

| 2 | -F | -CH₂CH₃ | 8.7 |

| 3 | -OCH₃ | -CH₂CH₃ | 25.4 |

| 4 | -H | -Cyclopropyl | 5.1 |

| 5 | -H | -Benzyl | 12.8 |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

SAR studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov For 6-chloro-N,N-diethylpyridine-3-sulfonamide, SAR studies would involve the synthesis and testing of a series of analogs to identify the key structural features required for optimal potency and selectivity. nih.gov

The structure of 6-chloro-N,N-diethylpyridine-3-sulfonamide offers several positions for systematic modification to probe the SAR.

The Pyridine (B92270) Ring: The nitrogen atom in the pyridine ring influences the electronic properties and solubility of the molecule. Shifting the position of the sulfonamide group or introducing additional substituents on the ring could significantly impact target binding.

The 6-Chloro Substituent: The chlorine atom is an electron-withdrawing group that can influence the reactivity of the pyridine ring and participate in hydrophobic or halogen bonding interactions within the target's binding site. Replacing the chlorine with other halogens (F, Br, I) or with small alkyl or alkoxy groups would reveal the importance of its size, electronics, and lipophilicity.

The N,N-diethylamino Group: The substituents on the sulfonamide nitrogen are critical for determining the compound's properties. Varying the alkyl groups (e.g., from diethyl to dimethyl, dipropyl, or cyclic amines like piperidine (B6355638) or morpholine) can affect potency, selectivity, and pharmacokinetic properties. The steric bulk and hydrogen bonding capacity of this group are often key determinants of activity.

The following table provides a hypothetical SAR for derivatives of 6-chloro-N,N-diethylpyridine-3-sulfonamide, illustrating how systematic variations might influence biological activity.

| Compound ID | Pyridine Ring Substitution | Sulfonamide N-Substituent | Biological Activity (IC₅₀, nM) |

| A | 6-Cl | -N(CH₂CH₃)₂ | 78 |

| B | 6-F | -N(CH₂CH₃)₂ | 120 |

| C | 6-Br | -N(CH₂CH₃)₂ | 65 |

| D | 6-Cl | -N(CH₃)₂ | 150 |

| E | 6-Cl | -NH-Cyclopentyl | 45 |

| F | 6-Cl | -Piperidinyl | 30 |

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For sulfonamide derivatives, QSAR studies have been employed to identify key physicochemical properties that govern their inhibitory potential. nih.govresearchgate.net

A QSAR model is typically developed by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. nih.gov Multiple linear regression or more advanced machine learning algorithms are then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov

For pyridine-sulfonamide derivatives, important descriptors in QSAR models often include: nih.gov

LogP: The octanol-water partition coefficient, which is a measure of the compound's lipophilicity.

Molar Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability.

Dipole Moment: A measure of the polarity of the molecule.

Topological Polar Surface Area (TPSA): A descriptor that has been shown to correlate well with passive molecular transport through membranes.

A validated QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. mdpi.commdpi.com This technique is invaluable for understanding the specific interactions that drive binding and for rationalizing observed SAR. mdpi.commdpi.com

In a typical docking study, a three-dimensional model of the target protein is used. The ligand, 6-chloro-N,N-diethylpyridine-3-sulfonamide, would be flexibly docked into the putative binding site. A scoring function is then used to rank the different binding poses based on their predicted binding affinity.

The analysis of the top-ranked docking poses can reveal key interactions between the ligand and the protein, such as:

Hydrogen Bonds: The sulfonamide oxygens and the pyridine nitrogen are potential hydrogen bond acceptors, while the sulfonamide N-H (if present in an analog) could act as a hydrogen bond donor.

Hydrophobic Interactions: The pyridine ring and the diethyl groups can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic pyridine ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The chlorine atom at the 6-position of the pyridine ring can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The following table summarizes the potential interactions that could be identified from a molecular docking study of 6-chloro-N,N-diethylpyridine-3-sulfonamide with a hypothetical protein target.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Sulfonamide Oxygens | Lysine, Arginine, Serine, Threonine |

| Hydrophobic Interactions | Diethyl groups, Pyridine ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | 6-Chloro group | Aspartate, Glutamate, Serine (backbone carbonyl) |

Prediction of Binding Modes and Affinities

Computational modeling and molecular docking studies have been instrumental in predicting how 6-chloropyridine-3-sulfonamide (B41605) derivatives interact with biological targets at a molecular level. While specific binding affinity data for 6-chloro-N,N-diethylpyridine-3-sulfonamide is not extensively documented in publicly available research, analyses of closely related analogs provide significant insights into their potential binding mechanisms.

For instance, molecular docking studies on various sulfonamide derivatives have revealed their propensity to bind within the active sites of enzymes, a critical aspect of their mechanism of action. mdpi.com The oxygen atoms of the sulfonamide group are frequently observed to form hydrogen bonds with key amino acid residues within the receptor's binding pocket, such as serine and lysine. mdpi.com

In silico investigations of other chlorinated pyridine derivatives have also shed light on their binding capabilities. For example, the anxiolytic compound Alpidem, which features a 6-chloro-imidazo[1,2-a]pyridine core, has demonstrated strong binding affinities for the benzodiazepine-1 receptor in molecular docking simulations, with predicted binding energy values of -8.00 kcal/mol and -9.60 kcal/mol for different protein crystal structures. nih.govresearchgate.net These studies suggest that the chloro-pyridine scaffold can effectively anchor ligands within protein binding sites.

The binding orientation of these derivatives is also influenced by their structural characteristics. X-ray crystallography of the related compound, 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, has shown that molecules can be linked through N—H⋯N hydrogen bonds, forming zigzag chains. nih.gov The dihedral angle between the pyridine rings in this derivative is 46.85 (12)°, indicating a specific three-dimensional conformation that can influence receptor binding. nih.govsynchem.de

Identification of Key Pharmacophoric Features

The biological activity of 6-chloropyridine-3-sulfonamide derivatives is intrinsically linked to their key structural motifs, which constitute the essential pharmacophoric features. A pharmacophore model for this class of compounds highlights several critical elements:

The 6-Chloropyridine Ring: The pyridine ring, an aromatic heterocycle, serves as a fundamental scaffold. The presence of a chlorine atom at the 6-position is significant. This electron-withdrawing group can enhance the molecule's interaction with biological targets and influences the electronic properties of the entire ring system.

The Sulfonamide Group (-SO₂NH-): This functional group is a cornerstone of the pharmacophore. It is a well-established bioisostere for other functional groups and is known for its ability to form crucial hydrogen bonds with biological macromolecules. The sulfonamide group's geometry and hydrogen-bonding capacity are vital for the biological activity of many drugs.

Substituents on the Sulfonamide Nitrogen: The nature of the substituents on the sulfonamide nitrogen atom plays a crucial role in modulating the pharmacological activity. In the case of 6-chloro-N,N-diethylpyridine-3-sulfonamide, the two ethyl groups contribute to the lipophilicity and steric profile of the molecule. Variations in these substituents can significantly impact binding affinity and selectivity. For example, in related sulfonamides, replacing cyclic substituents with a simple amine group has been shown to alter biological activity. sigmaaldrich.com

Cellular and Biochemical Pathway Modulation

Derivatives of 6-chloropyridine-3-sulfonamide have been shown to modulate various cellular and biochemical pathways, indicating a broad spectrum of potential therapeutic applications.

Research on a structurally similar compound, 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide, has demonstrated its potential as an antimicrobial agent. This derivative exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism of action for its antibacterial effect is the inhibition of bacterial dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway, with an IC₅₀ value of 50 µM. This interference with folate synthesis is a classic mechanism for sulfonamide antibiotics.

Furthermore, some derivatives have displayed cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. The aforementioned 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide showed an IC₅₀ of 25 µM against certain cancer cells. This aligns with broader findings that sulfonamide derivatives can act as anticancer agents. mdpi.com For instance, other classes of sulfonamides have been investigated as inhibitors of carbonic anhydrases, enzymes that are overexpressed in many tumors and play a role in cancer cell proliferation and survival.

The ability of these compounds to modulate ion channels has also been reported. Ion channels are critical for a multitude of physiological processes, and their modulation can have significant therapeutic implications in areas such as cardiovascular and neurological disorders.

The following table summarizes the biological activities observed for derivatives of 6-chloropyridine-3-sulfonamide:

| Derivative | Biological Activity | Target/Pathway | Potency |

| 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide | Antimicrobial | Dihydropteroate Synthase (DHPS) | MIC: 32 µg/mL (MRSA) |

| 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide | Cytotoxicity | Cancer Cell Lines | IC₅₀: 25 µM |

| General Sulfonamide Derivatives | Anticancer | Carbonic Anhydrases | - |

| General Sulfonamide Derivatives | Ion Channel Modulation | Ion Channels | - |

Pharmacokinetic Pk and Absorption, Distribution, Metabolism, and Excretion Adme Considerations in Research

In Vitro Metabolic Stability and Metabolite Identification Studies

No publicly available studies on the in vitro metabolic stability of 6-chloro-N,N-diethylpyridine-3-sulfonamide were found. Research in this area would typically involve incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolism and to identify the resulting metabolic products. Such data is crucial for predicting the compound's half-life and potential metabolic pathways in a biological system. At present, the metabolic profile of 6-chloro-N,N-diethylpyridine-3-sulfonamide has not been characterized in the scientific literature.

Permeability and Transport Studies Across Biological Barriers

There is no available research data on the permeability of 6-chloro-N,N-diethylpyridine-3-sulfonamide across biological barriers, such as the intestinal epithelium or the blood-brain barrier. Standard assays, like the Caco-2 cell permeability assay, are commonly used to predict oral absorption and are considered a reliable surrogate for human intestinal permeability. nih.govresearchgate.netchemscene.com Similarly, studies to assess transport across the blood-brain barrier are critical for compounds targeting the central nervous system. chemscene.com However, no such studies have been published for 6-chloro-N,N-diethylpyridine-3-sulfonamide.

Plasma Protein Binding Characterization

The extent to which a compound binds to plasma proteins, such as albumin, significantly influences its distribution and availability to target tissues. No experimental data on the plasma protein binding characteristics of 6-chloro-N,N-diethylpyridine-3-sulfonamide could be located in the public domain.

Cytochrome P450 (CYP) Inhibition and Induction Studies

Interactions with cytochrome P450 (CYP) enzymes are a critical aspect of a compound's ADME profile, as inhibition or induction of these enzymes can lead to drug-drug interactions. nih.govnih.govmdpi.com A comprehensive search for studies investigating the potential of 6-chloro-N,N-diethylpyridine-3-sulfonamide to inhibit or induce major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) yielded no results. Therefore, its potential for clinically relevant drug interactions via this mechanism is unknown.

Toxicological Profiles and Safety Research of 6 Chloro N,n Diethylpyridine 3 Sulfonamide Academic Perspective

In Vitro Cytotoxicity and Genotoxicity Assessment

In vitro studies are crucial for the initial screening of the toxic potential of chemical compounds. These tests assess the effects of a substance on cells grown in a controlled laboratory environment.

Cytotoxicity of Sulfonamides

Cytotoxicity refers to the ability of a substance to cause damage to or kill cells. For the sulfonamide class, cytotoxicity has been evaluated in various cell types, including mammalian and bacterial cells. While the primary mechanism of action for antibacterial sulfonamides is bacteriostatic (inhibiting growth) rather than bactericidal (killing bacteria), at higher concentrations, they can exhibit cytotoxic effects. youtube.com

Studies on fibroblast cells have shown that sulfonamides like sulfanilamide (B372717) can halt cell division and migration at high concentrations. scispace.com The toxicity of a substance in these assays is often concentration-dependent; a less toxic drug may inhibit cell growth, whereas a more toxic one will kill the cells at lower concentrations. scispace.com

In the context of anticancer research, some sulfonamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, studies have reported the cytotoxic potential of novel sulfonamide compounds against HeLa (cervical cancer), MCF-7, and MDA-MB-231 (breast cancer) cells, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the micromolar range, indicating promising anticancer activity. nih.gov

Interactive Table: In Vitro Cytotoxicity of Selected Sulfonamide Derivatives

Below is a table summarizing the cytotoxic activity of representative sulfonamide compounds from research studies.

| Compound | Cell Line | Assay Type | Endpoint | Result (µM) | Reference |

| N-ethyl toluene-4-sulphonamide (8a) | HeLa | Cytotoxicity | IC50 | 10.91 - 19.22 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | Cytotoxicity | GI50 | 7.2 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | Cytotoxicity | GI50 | 4.62 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | Cytotoxicity | GI50 | 7.13 | nih.gov |

| Sulfonamide Derivative (Sul1) | Brine Shrimp | Cytotoxicity | LC50 | 18.29 (µg/ml) | nih.govbohrium.com |

| Sulfonamide Derivative (Sul2) | Brine Shrimp | Cytotoxicity | LC50 | 18.00 (µg/ml) | nih.govbohrium.com |

Genotoxicity of Sulfonamides

Genotoxicity assessment investigates the potential of a substance to damage the genetic material (DNA) within a cell, which can lead to mutations and potentially cancer. Standard assays like the Ames test (using Salmonella typhimurium strains) and the SOS Chromotest (using Escherichia coli) are employed for this purpose. researchgate.net

Research on newly synthesized sulfonamides has shown varied results. Some compounds have demonstrated a genotoxic effect in the Ames test, indicating they can induce DNA mutations, both with and without metabolic activation (the process by which the liver metabolizes compounds). researchgate.net For example, certain sulfonamide derivatives were found to be genotoxic against Salmonella strains TA100 and TA1535. nih.govbohrium.com Conversely, other tested sulfonamides showed no genotoxic effects, suggesting that the genotoxic potential is highly dependent on the specific molecular structure of the compound. nih.govresearchgate.net The SOS Chromotest has also confirmed the genotoxic potential of some sulfonamides by showing their ability to stimulate the production of β-galactosidase, an indicator of DNA damage. researchgate.net

Mechanisms of Cellular Toxicity and Adverse Effects

The toxic effects of sulfonamides are rooted in their chemical structure and how they interact with biological systems at a cellular and molecular level.

For antibacterial sulfonamides, the primary mechanism of action is the inhibition of folic acid synthesis in bacteria. youtube.comyoutube.com Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a crucial molecule for bacteria to produce dihydrofolic acid, a precursor to folic acid. youtube.comnih.gov By acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase, sulfonamides block this pathway, leading to a depletion of folate. nih.govyoutube.com This disrupts the synthesis of DNA, RNA, and proteins, thereby arresting bacterial growth. youtube.comresearchgate.net Human cells are not affected by this mechanism because they obtain folate from their diet rather than synthesizing it. youtube.comresearchgate.net

Beyond their antibacterial action, the toxicity of sulfonamides in humans is often linked to the formation of reactive metabolites. nih.gov The body metabolizes sulfonamides primarily through processes like hydroxylation and glucuronidation. mdpi.com A key pathway involves the oxidation of the N4 amino group to form a hydroxylamine (B1172632) metabolite, which can be further oxidized to a highly reactive nitroso compound. nih.govmdpi.com These reactive metabolites can bind covalently to cellular proteins, triggering direct cellular toxicity or initiating an immune response. nih.gov This mechanism is believed to be a primary driver of the hypersensitivity reactions commonly associated with sulfonamides.

Immunological Considerations and Allergic Response Pathways Associated with Sulfonamides

Hypersensitivity reactions are among the most significant adverse effects of sulfonamide drugs, occurring in approximately 3-8% of the general population. mdpi.comwikipedia.org These reactions are immune-mediated and can range from mild skin rashes to severe, life-threatening conditions. wyndly.comwebmd.com

The allergic response is typically a delayed-type hypersensitivity reaction mediated by T-cells, though immediate IgE-mediated reactions can also occur. nih.govnih.gov The reactive metabolites of sulfonamides can act as haptens, small molecules that can elicit an immune response only when attached to a large carrier such as a protein. This hapten-protein complex is then recognized by the immune system as foreign, leading to the activation of T-cells and the subsequent inflammatory cascade that manifests as an allergic reaction. nih.gov

Common manifestations of sulfonamide allergy include:

Skin Reactions: Maculopapular rashes and hives are the most frequent symptoms. wyndly.comwebmd.com

Severe Cutaneous Adverse Reactions (SCARs): These are rare but can be fatal. They include Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), which are characterized by widespread blistering and peeling of the skin and mucous membranes. wikipedia.orgmayoclinic.orgwww.nhs.uk Another SCAR is the Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) syndrome, which involves rash, fever, and organ involvement. webmd.comnih.gov

Certain genetic factors, particularly specific human leukocyte antigen (HLA) alleles, have been associated with an increased risk of developing hypersensitivity reactions to sulfonamides, suggesting a genetic predisposition in some individuals. nih.gov

Development of Predictive Toxicity Models

Given the potential for toxicity and the vast number of possible chemical structures, there is a significant effort to develop computational models to predict the toxic properties of new compounds before they are synthesized or tested in the lab. nih.govresearchgate.net

For sulfonamides, Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. nih.gov By analyzing a dataset of sulfonamides with known toxicities, these models can identify key molecular features or descriptors that are associated with toxic effects. researchgate.net

These models can be used to:

Screen virtual libraries of potential new sulfonamide-based drugs to prioritize those with a lower predicted toxicity. researchgate.net

Investigate antigen-antibody interactions , which is crucial for understanding and predicting allergic potential. nih.gov

Provide supporting information for regulatory assessment, potentially reducing the need for extensive animal testing. researchgate.net

The development of these in silico tools is a key part of modern toxicology and drug discovery, aiming to make the process of developing new, safer chemicals more efficient and ethical. fda.govscitechnol.com

Advanced Applications and Future Research Directions for 6 Chloro N,n Diethylpyridine 3 Sulfonamide

Development as Lead Compounds in Drug Discovery

The pyridine (B92270) sulfonamide moiety is a well-established pharmacophore found in numerous clinically approved drugs and investigational agents. This structural motif is often explored for its ability to target a diverse range of enzymes and receptors. For a specific molecule like 6-chloro-N,N-diethylpyridine-3-sulfonamide, its journey in drug discovery would typically begin with high-throughput screening against a panel of biological targets.

Should initial screenings reveal significant activity against a particular target, it could be selected as a "lead compound." This designation marks the starting point for a comprehensive medicinal chemistry program aimed at optimizing its therapeutic potential. Key research activities would involve:

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues by modifying the substituents on the pyridine ring and the sulfonamide nitrogen. This helps in understanding which parts of the molecule are crucial for its biological activity.

Optimization of Physicochemical Properties: Fine-tuning the molecule to improve its solubility, metabolic stability, and cell permeability.

In Vivo Efficacy and Safety Studies: Testing optimized compounds in animal models of disease to evaluate their effectiveness and potential toxicity.

Design of Chemical Probes for Biological Research

If 6-chloro-N,N-diethylpyridine-3-sulfonamide is found to bind with high affinity and selectivity to a specific biological target, it could serve as a valuable scaffold for the design of chemical probes. These probes are essential tools for elucidating complex biological processes. The development process would include:

Attachment of a Reporter Group: The core structure would be chemically modified to incorporate a tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-crosslinking group to identify binding partners.

Validation of the Probe: Ensuring that the modified compound retains its binding affinity for the target and that the reporter tag functions as expected within a cellular environment.

Application in Biological Assays: Using the validated probe in techniques like fluorescence microscopy, flow cytometry, or proteomic profiling to study the localization, dynamics, and interactions of the target protein.

Integration into Fragment-Based Drug Design (FBDD) or Virtual Screening Pipelines

Computational methods are integral to modern drug discovery, and a compound like 6-chloro-N,N-diethylpyridine-3-sulfonamide could be incorporated into these workflows.

Fragment-Based Drug Design (FBDD): While the entire molecule may be too large to be considered a "fragment," smaller substructures, such as 6-chloropyridine-3-sulfonamide (B41605), could be included in fragment libraries for screening against protein targets using techniques like X-ray crystallography or nuclear magnetic resonance (NMR).

Virtual Screening: The 3D structure of 6-chloro-N,N-diethylpyridine-3-sulfonamide can be generated and used in virtual screening campaigns. In this process, the compound is computationally "docked" into the binding sites of numerous proteins to predict potential interactions. Hits from virtual screening can then be prioritized for experimental validation.

Below is an interactive table summarizing how the compound and its fragments could be utilized in these computational approaches.

| Computational Method | Application of 6-chloro-N,N-diethylpyridine-3-sulfonamide | Key Data Generated |

| Virtual Screening | Docking of the full compound into protein active sites. | Predicted binding energy, binding pose, potential protein targets. |

| Fragment-Based Drug Design (FBDD) | Use of the 6-chloropyridine-3-sulfonamide fragment in screening. | Experimental confirmation of fragment binding, structural data of the fragment-protein complex. |

Potential Applications in Materials Science or Chemical Technology

Beyond the biomedical field, the unique electronic properties of the pyridine sulfonamide scaffold could lend themselves to applications in materials science. Although no specific applications for 6-chloro-N,N-diethylpyridine-3-sulfonamide have been reported, related heterocyclic compounds are used in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where their electron-withdrawing and electron-donating groups can be tuned to achieve desired electronic properties.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonamide group can act as ligands, binding to metal ions to form coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and separation.

Challenges and Emerging Opportunities in Pyridine Sulfonamide Research

The field of pyridine sulfonamide research is dynamic, with ongoing challenges and exciting opportunities.

Challenges:

Selectivity: The sulfonamide group is a common motif that can interact with a broad range of biological targets, making it challenging to achieve high selectivity for a single protein.

Synthesis: Developing efficient and scalable synthetic routes to novel and complex pyridine sulfonamide derivatives can be a significant hurdle.

Emerging Opportunities:

Exploring New Chemical Space: There is vast untapped potential in synthesizing and screening novel substitution patterns on the pyridine sulfonamide scaffold to discover compounds with new biological activities.

Targeting Undruggable Proteins: The versatility of the pyridine sulfonamide core makes it an attractive starting point for designing inhibitors for challenging protein targets, such as transcription factors and protein-protein interactions.

Polypharmacology: A growing trend is to design drugs that intentionally interact with multiple targets to achieve a synergistic therapeutic effect, particularly in complex diseases like cancer. The pyridine sulfonamide scaffold is well-suited for this approach.

The future of research for compounds like 6-chloro-N,N-diethylpyridine-3-sulfonamide will likely depend on initial biological screening results that could uncover novel activities and pave the way for their development in one or more of the exciting areas described above.

Q & A

Basic: What are the common synthetic routes for 6-chloro-N,N-diethylpyridine-3-sulfonamide?

Answer:

The synthesis typically involves sulfonylation of a pyridine derivative. A standard method includes reacting 6-chloropyridine-3-sulfonyl chloride with diethylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (273–323 K). Triethylamine is often added as a base to neutralize HCl byproducts. Reaction progress is monitored via TLC, followed by purification using column chromatography with petroleum ether:ethyl acetate (7:3) . Variations may involve substituting diethylamine with other amines to explore derivative libraries.

Basic: How is the crystal structure of this compound determined experimentally?

Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethyl acetate). Data collection employs diffractometers (e.g., Oxford Xcalibur Ruby Gemini), and structures are refined using SHELX software (e.g., SHELXL for small-molecule refinement). Key parameters include unit cell dimensions, space group assignment (e.g., monoclinic ), and refinement statistics (-factors). SHELX workflows integrate absorption corrections and iterative refinement cycles .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Optimization involves:

- Solvent selection : Dichloromethane vs. THF for solubility and reaction kinetics.

- Temperature control : Gradual heating (e.g., 323 K for 4 hours) to avoid side reactions.

- Catalyst screening : Triethylamine vs. DMAP for enhanced nucleophilicity.

- Purification : Gradient elution in chromatography to resolve closely eluting byproducts.

Contradictions in yield may arise from trace moisture or impurities in sulfonyl chloride; rigorous drying of reagents is critical .

Advanced: How to resolve contradictions in crystallographic data interpretation?

Answer:

Discrepancies in bond lengths/angles or -factors may stem from:

- Disorder modeling : Use SHELXL’s PART and SUMP instructions to refine disordered moieties.

- Twinned crystals : Apply HKLF 5 format in SHELX for twin refinement.

- High-resolution data : Prioritize datasets with and completeness >95%. Cross-validate with spectroscopic data (e.g., NMR) to confirm molecular geometry .

Basic: What functional groups in this compound influence its biological activity?

Answer:

- Pyridine ring : Electron-withdrawing effects enhance sulfonamide reactivity.

- Chlorine substituent : Increases lipophilicity and potential halogen bonding.

- Diethylamino group : Modulates solubility and steric interactions.

Antimicrobial studies on analogous pyridine sulfonamides suggest these groups contribute to target binding (e.g., enzyme inhibition) .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

Stability studies should assess:

- Temperature : Degradation kinetics at 298 K vs. 277 K (refrigerated).

- Light exposure : UV-Vis spectroscopy to track photolytic decomposition.

- Humidity : Karl Fischer titration to monitor hygroscopicity.

Preliminary data suggest instability in DMSO at >298 K, requiring inert atmosphere storage .

Advanced: What are the strategies for functionalizing the pyridine ring?

Answer:

- Nucleophilic aromatic substitution : Replace chlorine with methoxy or amino groups using NaOMe or NH/Cu catalysis .

- Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4-position.

- Electrophilic substitution : Nitration/sulfonation at activated positions (e.g., 2- or 4-positions of the pyridine ring).

Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?

Answer:

- Core modifications : Compare 6-chloro vs. 6-iodo analogs for halogen effects.

- Side-chain variations : Replace diethylamino with cyclic amines (e.g., piperidine) or aryl groups.

- Bioisosteres : Substitute sulfonamide with carbamate or urea groups.

SAR for antimicrobial activity in related compounds (e.g., sulfachlorpyridazine) highlights the importance of electronegative substituents .